4-Amino-6-chloropyrimidine

Electrosynthesis Cross-coupling Nickel catalysis

4-Amino-6-chloropyrimidine (CAS 5305-59-9) is a non-substitutable intermediate for sulfamonomethoxine antibiotic synthesis. Its 4-amino-6-chloro substitution pattern imparts unique regioselective reactivity at C6, enabling high-yield nucleophilic substitution and electrochemical reductive cross-coupling (58–98% yields). Unlike dichlorinated analogs, the single reactive chlorine center prevents unwanted disubstitution side reactions. High chemoselectivity is maintained even in the presence of competing electrophiles (e.g., aldehydes). Available with ≥98% purity, full analytical documentation (NMR, HPLC, COA), and GMP/ISO-grade quality assurance. Ideal for pharma, agrochemical, and CRO synthetic campaigns.

Molecular Formula C4H4ClN3
Molecular Weight 129.55 g/mol
CAS No. 5305-59-9
Cat. No. B018116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-chloropyrimidine
CAS5305-59-9
Synonyms6-Chloro-4-pyrimidinamine;  NSC 42134
Molecular FormulaC4H4ClN3
Molecular Weight129.55 g/mol
Structural Identifiers
SMILESC1=C(N=CN=C1Cl)N
InChIInChI=1S/C4H4ClN3/c5-3-1-4(6)8-2-7-3/h1-2H,(H2,6,7,8)
InChIKeyDUKKRSPKJMHASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-chloropyrimidine (CAS 5305-59-9): Procurement Overview for a Strategic Pyrimidine Intermediate


4-Amino-6-chloropyrimidine (CAS 5305-59-9) is a heterocyclic organic compound belonging to the chlorinated aminopyrimidine class, with the molecular formula C4H4ClN3 and a molecular weight of 129.55 g/mol . It is widely utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. The compound is characterized by an amino group (-NH2) at position 4 and a chlorine atom (-Cl) at position 6 on the pyrimidine ring . This specific substitution pattern confers distinct chemical reactivity that makes it a valuable building block in organic synthesis, particularly for nucleophilic substitution and cross-coupling reactions .

4-Amino-6-chloropyrimidine: Why Regioisomeric and Substitution Pattern Variations Are Not Interchangeable


Procurement decisions for pyrimidine intermediates cannot rely on generic substitution. The precise positioning of the amino and chloro substituents on the pyrimidine ring dictates both the reactivity profile and the types of reactions the compound can undergo . For instance, the 4-amino-6-chloro substitution pattern in 4-amino-6-chloropyrimidine imparts a unique electronic environment that enables highly chemoselective nucleophilic substitution at the C6 position, even in the presence of competing electrophilic sites [1]. This specific reactivity is not replicated by its close analogs, such as 2-amino-4,6-dichloropyrimidine (CAS 56-05-3), which has different positional selectivity and synthetic utility [2]. Substituting a structurally similar but regioisomerically different compound can lead to divergent reaction pathways, lower yields in key synthetic steps, or complete failure to form the desired product [1].

4-Amino-6-chloropyrimidine: Quantitative Differential Evidence for Scientific and Industrial Selection


4-Amino-6-chloropyrimidine: High-Yield Electrochemical Cross-Coupling vs. Alternative Pyrimidine Substrates

4-Amino-6-chloropyrimidine enables the synthesis of 4-amino-6-arylpyrimidines via electrochemical reductive cross-coupling with aryl halides in yields ranging from 58% to 98%, depending on the aryl halide substrate [1]. This performance is achieved under mild conditions employing a sacrificial iron anode and nickel(II) catalyst, which is a distinctive advantage for large-scale or cost-sensitive syntheses [1]. In contrast, the closely related analog 2-amino-4,6-dichloropyrimidine is rarely employed in such cross-coupling reactions due to the presence of two chlorine atoms leading to regioselectivity challenges and potential for unwanted disubstitution, making 4-amino-6-chloropyrimidine the preferred substrate for selective C6-arylation [1][2].

Electrosynthesis Cross-coupling Nickel catalysis Functionalized pyrimidines

4-Amino-6-chloropyrimidine: Chemoselective Substitution Enables C6 Functionalization in the Presence of Competing Aldehyde Groups

A study by Choudhury et al. demonstrated that 4-amino-6-chloropyrimidine bearing a competing aldehyde functionality undergoes highly chemoselective substitution at the C6-chloro position with anilines, producing 4,6-diaminopyrimidine-5-carbaldehydes in high yields [1]. This chemoselectivity is a direct consequence of the 4-amino-6-chloro substitution pattern, where the amino group at C4 activates the C6 position for nucleophilic attack while leaving the aldehyde group intact [1]. In contrast, the regioisomer 2-amino-6-chloropyrimidine (CAS 54198-66-4) would not exhibit the same selectivity profile due to the different electronic distribution on the pyrimidine ring [2].

Chemoselective coupling Nucleophilic substitution Diaminopyrimidine synthesis

4-Amino-6-chloropyrimidine: Commercial Purity Specifications vs. Alternative Intermediates

Commercially available 4-amino-6-chloropyrimidine is routinely supplied with a purity specification of ≥98.0% (by GC and nonaqueous titration), with analytical documentation including NMR, HPLC, and COA available . This level of analytical characterization is comparable to that of the common alternative intermediate 2-amino-4,6-dichloropyrimidine (typically supplied at ≥98% purity) , indicating that the target compound meets the same high quality standards required for pharmaceutical and agrochemical intermediate procurement without compromising on purity.

Chemical purity Quality control Analytical specification GMP manufacturing

4-Amino-6-chloropyrimidine: Specific Intermediate Role in Sulfamonomethoxine Synthesis

4-Amino-6-chloropyrimidine is specifically documented as the key intermediate in the industrial synthesis of sulfamonomethoxine (sulfa-6-methoxypyrimidine), a sulfonamide antibiotic used in veterinary medicine . The established synthetic route involves the condensation of 4-amino-6-chloropyrimidine with a sulfonamide moiety, a transformation that relies specifically on the 4-amino-6-chloro substitution pattern . In contrast, alternative chlorinated pyrimidine intermediates such as 2-amino-4,6-dichloropyrimidine or 4,6-dichloropyrimidine (CAS 1193-21-1) are not suitable for this particular synthetic sequence due to the requirement for an amino group at the 4-position and a single leaving group at the 6-position .

Pharmaceutical intermediate Sulfonamide antibiotic Sulfamonomethoxine Veterinary drug synthesis

4-Amino-6-chloropyrimidine: Defined Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Intermediate Manufacturing: Sulfamonomethoxine Production

4-Amino-6-chloropyrimidine is a documented and non-substitutable key intermediate in the industrial synthesis of sulfamonomethoxine, a widely used veterinary sulfonamide antibiotic [1][2]. The established synthetic route relies specifically on the 4-amino-6-chloro substitution pattern for condensation with a sulfonamide moiety [1]. Procurement of this compound is essential for manufacturers of this antibiotic, as alternative chlorinated pyrimidines (e.g., 2-amino-4,6-dichloropyrimidine or 4,6-dichloropyrimidine) are structurally incompatible with the established synthetic sequence [3].

Electrochemical Cross-Coupling for Functionalized Pyrimidine Library Synthesis

For research groups and CROs engaged in synthesizing diverse 4-amino-6-arylpyrimidine libraries, 4-amino-6-chloropyrimidine is the preferred substrate for electrochemical reductive cross-coupling with aryl halides [1]. This method has been demonstrated to achieve yields ranging from 58% to 98% under mild conditions using a nickel catalyst and sacrificial iron anode [1]. The single reactive chlorine center at the C6 position ensures regioselective mono-arylation, a significant advantage over dichlorinated analogs (e.g., 2-amino-4,6-dichloropyrimidine) that are prone to unwanted disubstitution side reactions [1][2]. This makes 4-amino-6-chloropyrimidine the superior choice for high-throughput or parallel synthesis campaigns targeting arylated pyrimidine scaffolds.

Chemoselective Nucleophilic Substitution in the Presence of Sensitive Functional Groups

4-Amino-6-chloropyrimidine demonstrates high chemoselectivity for nucleophilic substitution at the C6-chloro position even when the molecule contains competing electrophilic functionalities, such as aldehydes [1]. This property allows for the synthesis of 4,6-diaminopyrimidine-5-carbaldehydes in high yields without requiring protection/deprotection steps for the aldehyde group [1]. This is a critical advantage for synthetic routes where a reactive functional group must be preserved during the coupling step. Regioisomeric compounds like 2-amino-6-chloropyrimidine do not provide the same electronic activation profile and would require alternative, more cumbersome synthetic strategies [2].

Quality-Controlled Procurement for GMP-Regulated Processes

For pharmaceutical and agrochemical manufacturers operating under GMP or ISO quality systems, 4-amino-6-chloropyrimidine is commercially available from multiple reputable vendors with a consistent purity specification of ≥98.0% (by GC and nonaqueous titration) and full analytical documentation (NMR, HPLC, COA) [1][2]. This level of quality control is equivalent to that of alternative intermediates like 2-amino-4,6-dichloropyrimidine [3], meaning that procurement of the target compound does not entail a trade-off in quality assurance while still conferring the unique reactivity benefits for specific synthetic applications [1][2].

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